2-(Difluoromethyl)piperidine hydrochloride
Description
Properties
IUPAC Name |
2-(difluoromethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c7-6(8)5-3-1-2-4-9-5;/h5-6,9H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASVMNJMDPXFFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255666-66-0 | |
| Record name | 2-(difluoromethyl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
difluoromethyl group as a lipophilic hydrogen bond donor
The Difluoromethyl Group ( ): A Technical Guide to the Lipophilic Hydrogen Bond Donor
Executive Summary
The Paradox of Lipophilic Polarity
In medicinal chemistry, enhancing potency often requires hydrogen bond (HB) donors (e.g.,
Unlike the hydroxyl group, which is both a strong donor and acceptor, the
Physicochemical Engine: Mechanism of Action
Electronic Structure & Polarization
The hydrogen bond donating capability of
-
Inductive Effect (
): The electronegativity of fluorine ( ) pulls electron density away from the central carbon, and consequently, the proton. -
Bond Polarization: This creates a significant partial positive charge (
) on the proton, enabling it to interact with HB acceptors (e.g., backbone carbonyls, Asp/Glu side chains). -
Acceptor Capacity: The fluorine atoms themselves act as weak HB acceptors, though significantly weaker than oxygen lone pairs.
Quantitative Parameters (The "A" Value)
To rationally design drugs, we quantify HB acidity using Abraham’s solute hydrogen bond acidity parameter (
| Functional Group | Abraham Acidity ( | Character | |
| Phenol ( | Low | Strong Donor / Hydrophilic | |
| Thiophenol ( | High | Weak Donor / Lipophilic | |
| Difluoromethyl ( | High | Weak-Moderate Donor / Lipophilic | |
| Methyl ( | High | Non-Donor / Lipophilic |
Key Insight: The
Structural Biology & Interaction Modes
The "Blue-Shift" Anomaly
While classical HB donors (OH, NH) typically exhibit a red-shift (lower frequency) in IR stretching frequencies upon binding,
-
Mechanism: In
, the bond shortening occurs due to electron density redistribution, a phenomenon confirmed in -nitro- -difluorotoluene systems. -
Implication: When analyzing protein-ligand crystal structures, do not expect the standard geometric parameters of
bonds. bonds are often longer ( Å) and more linear.
Visualization: Binding Mode Comparison
The following diagram illustrates the steric and electronic differences between a Hydroxyl and Difluoromethyl interaction within a binding pocket.
Figure 1: Comparative binding dynamics. The
Experimental Validation Protocol
To validate the donor capability of a specific
Protocol: Determination of Hydrogen Bond Acidity ( )
Principle: The chemical shift of the
Step-by-Step Workflow:
-
Sample Preparation:
-
Prepare 5-10 mg of the
compound in 0.6 mL of (Reference). -
Prepare 5-10 mg of the same compound in 0.6 mL of
(Acceptor).
-
-
Acquisition:
-
Acquire
NMR spectra at 298 K. -
Locate the characteristic triplet (
Hz) of the proton.
-
-
Calculation:
-
Derivation of A:
-
Apply the Zafrani-Abraham equation:
-
-
Interpretation:
- : Negligible donor (e.g., alkyl-CF2H).
- : Significant donor (e.g., aryl-CF2H, heteroaryl-CF2H).
Figure 2: Workflow for quantifying H-bond acidity using the NMR shift method.
Synthetic Methodologies
Installing
Radical Difluoromethylation (Late-Stage)
For functionalizing heterocycles or complex drug scaffolds, radical methods are superior due to mild conditions.
-
Reagent: Zinc difluoromethanesulfinate (DFMS, "Baran's reagent") or
. -
Mechanism: Generates
radical via oxidative cleavage. -
Scope: Excellent for electron-deficient heterocycles (pyridines, pyrazoles).
Deoxyfluorination (Early-Stage)
Best for converting aldehydes to
-
Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.
-
Conditions:
. -
Limitation: Poor tolerance for other Lewis-basic sites; best performed on intermediates.
Nucleophilic Difluoromethylation
-
Reagent:
(difluoromethyltrimethylsilane). -
Activation: Requires a base (e.g., CsF, KOH) to generate the
anion. -
Application: Reaction with electrophiles (aldehydes, ketones, imines) followed by deoxygenation if the direct alkyl/aryl linkage is desired.
Case Studies in Drug Design
Case Study 1: Bioisosteric Replacement in Ticagrelor Analogues
In the optimization of antiplatelet agents, replacing a primary hydroxyl group (
-
Challenge: The
was a metabolic soft spot (glucuronidation). -
Solution: Installation of
. -
Result: The
analogue maintained binding affinity via the interaction while blocking conjugation metabolism, significantly extending half-life.
Case Study 2: Lipophilicity Tuning in Agrochemicals
Fluxapyroxad (fungicide) utilizes a difluoromethyl-pyrazole core.
-
Role: The
group provides a specific balance of lipophilicity for cuticular penetration and polarity for binding within the succinate dehydrogenase (SDH) complex. -
Validation: The
proton forms a weak hydrogen bond with the receptor, contributing to the high potency ( ) of the compound compared to the methyl analogue.
References
-
The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Source: Journal of Medicinal Chemistry (2017) [Link][1][6][7]
-
CF2H, a Hydrogen Bond Donor Source: Journal of the American Chemical Society (2017) [Link][8]
-
Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation Source: Princeton University / Macmillan Group (2024) [Link]
-
Quantifying the ability of the CF2H group as a hydrogen bond donor Source: Beilstein Journal of Organic Chemistry (2025) [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective Source: Chemical Society Reviews (2021) [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistryviews.org [chemistryviews.org]
Strategic Fluorination: Metabolic Stability & Physicochemical Optimization of Difluoropiperidine Analogs
Executive Summary
The piperidine scaffold is a ubiquitous pharmacophore in medicinal chemistry, present in numerous FDA-approved therapeutics (e.g., Donepezil, Fentanyl, Risperidone). However, the saturated nitrogen heterocycle is frequently a locus of metabolic vulnerability, susceptible to rapid oxidative clearance by Cytochrome P450 (CYP) enzymes.
This technical guide analyzes the strategic incorporation of difluoromethylene (
The Metabolic Vulnerability of the Piperidine Scaffold
To understand the solution, we must first diagnose the problem. The piperidine ring is prone to two primary CYP450-mediated oxidative pathways:
-
-Carbon Hydroxylation (N-Dealkylation): CYP enzymes abstract a hydrogen atom from the carbon adjacent to the nitrogen (
-position). This forms an unstable carbinolamine intermediate, which collapses to release the alkyl group (N-dealkylation) or opens the ring. -
Remote Ring Oxidation: Hydroxylation at the C3 or C4 positions, often followed by further oxidation to ketones or ring cleavage.
These pathways drive high intrinsic clearance (
DOT Diagram: Metabolic Pathways vs. Fluorine Blockade
The following diagram illustrates the oxidative attack on a standard piperidine and how difluoro-substitution sterically and electronically arrests this process.
Caption: Comparative metabolic fate of native piperidine versus 4,4-difluoropiperidine analogs under CYP450 exposure.
Mechanistic Advantages of Difluoromethyl Analogs[1][2]
The benefits of introducing a gem-difluoro (
The "Fluorine Effect" on Basicity ( Modulation)
This is arguably the most critical physicochemical benefit.
-
The Problem: Native piperidines are highly basic (
). At physiological pH (7.4), they are fully protonated cations. This leads to:-
High lysosomal trapping (high volume of distribution,
, but potential toxicity). -
Low passive membrane permeability.
-
Increased risk of hERG channel inhibition (cardiotoxicity), which often correlates with basic amine concentration.
-
-
The Solution: Fluorine is highly electronegative.[1][2] Placing a gem-difluoro group at the C4 position (and even more so at C3) exerts a strong electron-withdrawing inductive effect (
) on the nitrogen lone pair. -
The Result: The
drops significantly (typically by 2–3 log units), rendering a larger fraction of the molecule neutral at physiological pH.
Metabolic Blocking via Bond Strength
The C-F bond is the strongest single bond in organic chemistry (
Lipophilicity and Conformation[5]
-
Lipophilicity: While fluorine is lipophilic, the reduction in basicity often lowers the
(distribution coefficient) because the molecule is less ionized. This improves the balance between solubility and permeability.[1] -
Conformation: 4,4-difluoropiperidine exhibits a distinct chair conformation. The fluorine atoms can induce conformational locking, potentially improving binding affinity if the receptor pocket accommodates the bulk.
Comparative Data Analysis
The following table synthesizes physicochemical data comparing a generic N-benzyl piperidine with its fluorinated analogs.
Table 1: Physicochemical & Metabolic Profile of Piperidine Analogs
| Parameter | Piperidine (Native) | 4,4-Difluoropiperidine | 3,3-Difluoropiperidine | Mechanism of Change |
| Basicity ( | ~11.1 | ~8.5 | ~7.8 | Inductive ( |
| 1.0 (Ref) | ~1.4 | ~1.4 | Fluorine increases intrinsic lipophilicity. | |
| -2.5 (Cationic) | ~0.5 (Mixed) | ~0.8 (Mixed) | Lower | |
| Metabolic Stability ( | Low (< 15 min) | High (> 60 min) | High (> 60 min) | Blocks C4 oxidation; reduces N-dealkylation liability. |
| hERG Liability | High Risk | Reduced Risk | Reduced Risk | Reduced basicity correlates with lower hERG affinity. |
Note: Values are approximate and scaffold-dependent. Source: Extrapolated from typical medicinal chemistry SAR (Structure-Activity Relationships) and PubChem data [1, 2].
Experimental Protocols
Protocol: Microsomal Stability Assay
This assay is the gold standard for validating the metabolic benefits of your difluoro analog.
Objective: Determine intrinsic clearance (
Reagents:
-
Test Compound (10 mM DMSO stock)
-
Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein conc.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Phosphate Buffer (100 mM, pH 7.4).
-
Stop Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Step-by-Step Workflow:
-
Preparation: Dilute test compound to 1
in Phosphate Buffer (0.1% DMSO final). -
Pre-incubation: Mix 40
of microsomes (final conc. 0.5 mg/mL) with buffer and compound. Incubate at 37°C for 5 mins. -
Initiation: Add 10
of NADPH regenerating system to start the reaction. -
Sampling: At time points
min, remove 50 aliquots. -
Quenching: Immediately transfer aliquot into 150
ice-cold Stop Solution (ACN). Vortex for 1 min. -
Processing: Centrifuge at 4,000 rpm for 15 min to pellet proteins.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.
Calculation:
Plot
Synthetic Note: Accessing 4,4-Difluoropiperidines
While de novo synthesis is possible using DAST (Diethylaminosulfur trifluoride) on a piperidin-4-one, most industrial workflows utilize the commercially available hydrochloride salt to ensure reproducibility and safety (avoiding shock-sensitive DAST scale-up).
General Coupling Protocol (Amide Bond Formation):
-
Dissolve Carboxylic Acid (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 min.
-
Add 4,4-Difluoropiperidine HCl (1.1 eq).
-
Stir at RT for 2–4 h. Monitor by LCMS.
-
Why this works: The lower basicity of the difluoro-amine might require slightly more forcing conditions or a stronger base/catalyst compared to regular piperidine, but standard HATU/DIPEA usually suffices.
Strategic Decision Logic (Lead Optimization)
When should you deploy the difluoromethyl/difluoro motif? Use this logic flow to guide your SAR (Structure-Activity Relationship) strategy.
Caption: Decision matrix for incorporating fluorine into piperidine scaffolds during Lead Optimization.
References
-
BenchChem. (2025).[3][1][4] 4,4-Difluoropiperidine: Structure, Properties, and Safety Data.[5] Retrieved from [Link]
-
Mao, Y., et al. (2024).[6] "The Difluoromethyl Bioisostere: Examining the Lipophilic Hydrogen Bond Donor Concept." Journal of Medicinal Chemistry. (Contextual data on CF2H properties).
-
Bhattarai, P., et al. (2026).[7] "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Incorporation of Fluorine into Piperidine Scaffolds: A Pharmacochemical & Synthetic Guide
Topic: Therapeutic Applications of Fluorinated Piperidine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperidine ring is the most prevalent nitrogen heterocycle in FDA-approved drugs, yet its optimization often presents a "developability" paradox: the high basicity (pKa ~11) required for solubility often leads to poor membrane permeability and high P-glycoprotein (Pgp) efflux. This guide explores the fluorinated piperidine as a high-value pharmacophore.[1][2] Unlike simple bioisosteric replacement, ring fluorination offers a precise lever to modulate pKa (lowering it to the physiological 6.5–8.0 range), lock specific conformations via the gauche effect, and block oxidative metabolism. We analyze the mechanistic rationale, detailed synthesis, and therapeutic application of these derivatives, using the Kinesin Spindle Protein (KSP) inhibitor MK-0731 as a primary case study.
Part 1: The Pharmacochemical Rationale
The "Fluorine Effect" on Basicity and Conformation
The introduction of a fluorine atom onto the piperidine ring is not merely a steric or metabolic block; it is an electronic switch.[1]
-
pKa Modulation: The high electronegativity of fluorine pulls electron density from the adjacent amine, lowering the pKa. However, the position and stereochemistry of the fluorine are critical.
-
Equatorial Fluorine: Typically exerts a strong inductive effect, significantly lowering pKa.
-
Axial Fluorine (The "Dipole Effect"): In 3-fluoropiperidines, the axial conformer is often more basic than the equatorial conformer (e.g., pKa ~7.6 vs. ~6.6).[3] This is due to a stabilizing charge-dipole interaction where the C-F bond vector is antiparallel to the N(+)-H bond vector, stabilizing the protonated ammonium species.[4]
-
-
Conformational Locking: The Fluorine Gauche Effect (
hyperconjugation) and electrostatic attraction ( ) dictate that protonated 3-fluoropiperidines exist almost exclusively in the axial conformation. This allows medicinal chemists to "pre-organize" a molecule for receptor binding, minimizing the entropic penalty upon binding.
Metabolic Blocking
Piperidine rings are prone to oxidative metabolism (N-dealkylation or ring hydroxylation) by Cytochrome P450 enzymes. Strategic fluorination at the C3 or C4 positions blocks these labile sites, extending half-life (
Visualization: Pharmacochemical Decision Tree
The following diagram illustrates the logic flow for deciding when to fluorinate a piperidine scaffold during lead optimization.
Caption: Decision logic for fluorinating piperidine scaffolds to address specific ADME/PK liabilities.
Part 2: Therapeutic Case Study – MK-0731 (Oncology)
The Challenge
Early Kinesin Spindle Protein (KSP) inhibitors containing piperidine moieties suffered from a critical flaw: they were potent substrates for P-glycoprotein (Pgp), leading to poor intracellular concentration in multidrug-resistant tumors. Additionally, the high basicity of the piperidine nitrogen contributed to hERG channel binding (cardiotoxicity risk).
The Fluorine Solution
Merck researchers discovered that introducing a fluorine atom at the 3-position of the piperidine ring in an axial orientation resolved these issues.
-
Structure: syn-3-fluoro-1-methylpiperidine.
-
Mechanism: The axial fluorine modulated the pKa to ~7.6 (ideal for physiological permeability) and altered the lipophilic profile to evade Pgp recognition while maintaining potency against KSP (IC50 = 2.2 nM).
Mechanism of Action: Mitotic Arrest
MK-0731 binds allosterically to KSP (Eg5), preventing the motor protein from separating spindle poles.[5][6] This results in "monoaster" formation, triggering the spindle assembly checkpoint and inducing apoptosis.[5]
Caption: Mechanism of KSP inhibition by MK-0731 leading to mitotic arrest and apoptosis.[5]
Part 3: Synthetic Methodologies
Synthesizing chiral fluorinated piperidines is non-trivial. Direct fluorination often lacks regioselectivity. The industry standard, exemplified by the Merck process for MK-0731, utilizes Asymmetric Hydrogenation .
Protocol: Asymmetric Hydrogenation of Fluoro-Enamides
This protocol describes the synthesis of the key intermediate: syn-3-fluoro-4-aminopiperidine.
Reagents:
-
Substrate: N-Boc-3-fluoro-4-enamide (derived from 3-fluoropyridine).
-
Catalyst: Ru(OAc)2((R)-DM-SEGPHOS).
-
Solvent: Methanol (MeOH).
-
Conditions: 50°C, 10 bar H2.
Step-by-Step Methodology:
-
Precursor Preparation: Start with 3-fluoropyridine. Activate via N-alkylation (e.g., Benzyl chloride) followed by partial reduction with NaBH4 to generate the tetrahydropyridine enamide.
-
Catalyst Loading: In a glovebox, charge the high-pressure reactor with the fluoro-enamide substrate (1.0 equiv) and the Ruthenium-SEGPHOS catalyst (0.5 mol%).
-
Hydrogenation: Pressurize the vessel to 10 bar (145 psi) with H2 gas. Heat to 50°C. Stir vigorously for 12–24 hours.
-
Note: The fluorine substituent directs the hydrogenation to occur from the opposite face, ensuring high diastereoselectivity (syn product).
-
-
Workup: Vent H2. Filter the catalyst through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize the resulting salt (e.g., HCl salt) from ethanol/ether to upgrade enantiomeric excess (ee) to >99%.
Visualization: Synthetic Workflow
Caption: Synthetic route for chiral fluorinated piperidine pharmacophores via asymmetric hydrogenation.
Part 4: Experimental Validation (Self-Validating Protocol)
To confirm the efficacy of the fluorinated scaffold, the Pgp Efflux Ratio Assay is the standard validation step.
Protocol:
-
Cell Line: Caco-2 or MDR1-MDCKII cells grown to confluence on Transwell® inserts.
-
Dosing: Apply the fluorinated piperidine test compound (10 µM) to the apical (A) or basolateral (B) chamber.
-
Incubation: Incubate at 37°C for 2 hours.
-
Analysis: Measure compound concentration in the receiver chamber via LC-MS/MS.
-
Calculation: Calculate Apparent Permeability (
).- .
-
Target: ER < 2.0 indicates successful evasion of Pgp efflux (typical non-fluorinated piperidines often show ER > 10).
References
-
Discovery of MK-0731, a Kinesin Spindle Protein Inhibitor. Journal of Medicinal Chemistry. (2008).
-
Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. The Journal of Organic Chemistry. (2019).
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. (2020).
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. (2019).
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. (2023).
Sources
Methodological & Application
preparation of free base 2-(Difluoromethyl)piperidine from hydrochloride salt
Application Note & Protocol
Topic: Preparation of Free Base 2-(Difluoromethyl)piperidine from its Hydrochloride Salt
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, field-proven protocol for the preparation of free base 2-(difluoromethyl)piperidine from its corresponding hydrochloride salt. Amine hydrochloride salts offer superior stability and handling properties, making them ideal for storage.[1][2] However, for synthetic applications where the amine's nucleophilicity is required, conversion to the free base is an essential preliminary step. This guide explains the underlying acid-base chemistry, details a robust step-by-step protocol using a standard liquid-liquid extraction, and provides troubleshooting insights to ensure a high-purity, high-yield outcome.
Introduction: The Rationale for Free-Basing
2-(Difluoromethyl)piperidine is a valuable saturated heterocyclic building block in medicinal chemistry and drug discovery. The difluoromethyl group (-CHF₂) is often incorporated as a bioisostere for a hydroxyl or thiol group, potentially improving metabolic stability and binding affinity.
Amines are typically stored and supplied as hydrochloride salts for several key reasons:
-
Stability: The salt form is generally a stable, crystalline solid, less prone to degradation and oxidation than the corresponding free base, which is often a volatile or oily liquid.[1]
-
Handling: Crystalline salts are easier to weigh and handle accurately compared to liquids.
-
Reduced Odor: The characteristic, often unpleasant, odor of amines is significantly reduced in their salt form.
The hydrochloride salt consists of a protonated piperidinium cation and a chloride anion (Figure 1). This protonation renders the nitrogen lone pair unavailable, neutralizing its basicity and nucleophilicity.[2] Therefore, before its use in reactions requiring a nucleophilic amine (e.g., amide couplings, alkylations), it is imperative to deprotonate the salt to regenerate the neutral, organic-soluble "free base."[1] This process is achieved through basification followed by extraction.[3][4]
The Chemistry of Deprotonation
The conversion is a straightforward acid-base reaction. The piperidinium hydrochloride, an acid, reacts with a stronger base to yield the neutral amine (free base).[3][4] A common and effective choice for this is sodium hydroxide (NaOH).
Figure 1: Acid-Base Reaction
The protonated and water-soluble 2-(difluoromethyl)piperidine hydrochloride is treated with a strong base like sodium hydroxide. The hydroxide ion removes the acidic proton from the nitrogen, generating the neutral free base, water, and sodium chloride.[2][3] The free base is significantly less soluble in water and preferentially dissolves in organic solvents.[4][5]
Caption: High-level workflow for the free-basing procedure.
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Persistent Emulsion During Extraction | High pH and vigorous shaking can create a stable emulsion. | Add a small amount of brine and swirl gently. Let the funnel stand for an extended period. If it persists, filter the emulsion through a pad of Celite or glass wool. |
| Low Product Yield | 1. Incomplete deprotonation.2. Insufficient extraction. | 1. Re-check the pH of the aqueous layer after extraction; it should still be highly basic.2. Perform 1-2 additional extractions. |
| Product Contains Water (Cloudy) | Drying step was insufficient. | Re-dissolve the product in a small amount of solvent, add fresh drying agent, and repeat the isolation steps. |
References
-
Isolation (Recovery) of amines. (n.d.). University of Alberta. Retrieved from [Link]
-
Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
2-(2,2-Difluoropropyl)piperidine. (n.d.). PubChem. Retrieved from [Link]
-
Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
What is the best way to convert my amine compound from the salt form into free amine? (2015, January 9). ResearchGate. Retrieved from [Link]
-
Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. (n.d.). CDN. Retrieved from [Link]
-
What is the best way of making free amina base from its salt? (2023, October 11). Reddit. Retrieved from [Link]
-
Hydrochloride salt of amine. (2023, June 22). Reddit. Retrieved from [Link]
-
2-(difluoromethyl)piperidine hydrochloride. (n.d.). PubChemLite. Retrieved from [Link]
-
Obtaining free base from hydrochloride salt in methanol as solvent? (2021, September 4). Reddit. Retrieved from [Link]
-
Amine and HCl - salt formation reaction. (2022, June 6). YouTube. Retrieved from [Link]
-
Free base. (n.d.). Wikipedia. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of 2-(Difluoromethyl)piperidine HCl
For researchers, scientists, and professionals in drug development, meticulous structural characterization of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for elucidating molecular structures. This guide provides an in-depth analysis and comparison of the ¹H NMR chemical shifts for 2-(Difluoromethyl)piperidine hydrochloride, a compound of interest in medicinal chemistry. Due to the absence of a publicly available, definitive spectrum for this specific molecule, this guide will synthesize predicted values based on foundational NMR principles and comparative data from structurally related analogs.
The Structural Landscape: Predicting the ¹H NMR Spectrum
The ¹H NMR spectrum of 2-(Difluoromethyl)piperidine HCl is dictated by the electronic environment of each proton. The piperidine ring, upon protonation, and the presence of the strongly electron-withdrawing difluoromethyl group at the C2 position are the dominant factors influencing the chemical shifts.
The protonated nitrogen atom significantly deshields the adjacent protons. This effect, coupled with the inductive effect of the difluoromethyl group, will cause the proton at the C2 position (H2) to resonate at a considerably downfield chemical shift. The two fluorine atoms will also introduce complex splitting patterns due to geminal and vicinal H-F coupling.
Here is the predicted ¹H NMR spectrum for 2-(Difluoromethyl)piperidine HCl, with comparisons to piperidine HCl and 2-methylpiperidine HCl[1][2].
| Compound | Proton Position | Predicted/Observed Chemical Shift (ppm) | Key Influences |
| 2-(Difluoromethyl)piperidine HCl | H2 | ~3.5 - 4.0 | Strong deshielding from -NH₂⁺- and -CHF₂ |
| H6 (axial & equatorial) | ~3.0 - 3.5 | Deshielding from -NH₂⁺- | |
| H3, H4, H5 | ~1.5 - 2.2 | Typical aliphatic region for piperidine ring | |
| -CHF₂ | ~5.8 - 6.5 (triplet) | Strong deshielding by two fluorine atoms | |
| -NH₂⁺- | ~9.0 - 10.0 (broad) | Acidic proton, exchangeable | |
| Piperidine HCl | H2, H6 | ~3.2 | Deshielding from -NH₂⁺- |
| H3, H4, H5 | ~1.8 | Standard aliphatic chemical shift | |
| -NH₂⁺- | ~9.3 (broad) | Acidic proton, exchangeable | |
| 2-Methylpiperidine HCl [1] | H2 | ~3.3 | Deshielding from -NH₂⁺- and methyl group |
| H6 | ~3.0 | Deshielding from -NH₂⁺- | |
| -CH₃ | ~1.3 (doublet) | Shielded aliphatic region | |
| -NH₂⁺- | ~9.5 (broad) | Acidic proton, exchangeable |
Causality Behind Experimental Choices and Predicted Shifts
The predicted chemical shifts are rooted in fundamental NMR principles:
-
Inductive Effects: The high electronegativity of fluorine atoms in the -CHF₂ group strongly withdraws electron density from the neighboring C2 proton, causing a significant downfield shift.[3] This effect is also observed, to a lesser extent, with the protonated nitrogen.
-
Anisotropic Effects: While less dominant than inductive effects in this aliphatic system, the spatial arrangement of bonds can influence local magnetic fields.
-
Spin-Spin Coupling:
-
The proton of the difluoromethyl group (-CHF₂) is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF ≈ 50-60 Hz).[4][5]
-
The H2 proton will be a complex multiplet due to coupling with the adjacent protons on the piperidine ring and the geminal fluorine atoms.
-
Protons on the piperidine ring will exhibit characteristic geminal and vicinal couplings, which can be used to determine their relative stereochemistry (axial vs. equatorial).[6]
-
Experimental Protocol for ¹H NMR Acquisition
To obtain a high-quality ¹H NMR spectrum of 2-(Difluoromethyl)piperidine HCl, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 2-(Difluoromethyl)piperidine HCl.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical; D₂O is often preferred for hydrochloride salts to ensure solubility and allow for the observation of exchangeable protons.
-
Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or a known amount of a non-interfering reference compound, for accurate chemical shift referencing.[7]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution.
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. A good shim will show a narrow linewidth for the reference signal.
3. Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' or 'zg30') is typically sufficient.
-
Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate for qualitative analysis. For quantitative measurements, a longer delay (5 times the longest T₁) is necessary.
-
Number of Scans (NS): Start with 16 or 32 scans and increase as needed to achieve a good signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of 12-16 ppm is usually sufficient to cover the expected chemical shift range.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), for reproducibility.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline and absorptive lineshapes.
-
Reference the spectrum to the internal standard (e.g., DSS at 0.00 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the splitting patterns (multiplicity) and coupling constants to elucidate the connectivity of the protons.
Visualizing the Molecular Environment
The following diagram illustrates the structure of 2-(Difluoromethyl)piperidine HCl and highlights the key proton environments that give rise to the distinct signals in the ¹H NMR spectrum.
Caption: Molecular structure of 2-(Difluoromethyl)piperidine with key proton groups highlighted.
Comparative Analysis with Alternatives
The introduction of the difluoromethyl group at the C2 position significantly alters the ¹H NMR spectrum compared to unsubstituted piperidine or 2-alkyl-substituted piperidines.
-
Piperidine HCl: The spectrum is relatively simple, with two main groups of signals for the α-protons (C2 and C6) and the β/γ-protons (C3, C4, C5).[2][8] The symmetry of the molecule (when rapidly inverting) simplifies the spectrum.
-
2-Methylpiperidine HCl: The methyl group at C2 breaks the symmetry, leading to more complex splitting patterns for the ring protons.[1][9][10] However, the chemical shifts of the ring protons are not as dramatically shifted as in the difluoromethyl analog due to the less pronounced inductive effect of the methyl group.
-
2-(Fluoromethyl)piperidine HCl: This compound would be an interesting comparison.[11] The single fluorine atom would still cause a significant downfield shift of the C2 proton and introduce H-F coupling, but the multiplicity of the fluoromethyl protons would be a doublet, and the effect on the C2 proton chemical shift would be less pronounced than with the difluoromethyl group.
The unique features of the ¹H NMR spectrum of 2-(Difluoromethyl)piperidine HCl, particularly the large downfield shift and characteristic triplet of the -CHF₂ proton and the significantly deshielded C2 proton, serve as a clear diagnostic fingerprint for its identification.
By understanding the interplay of inductive effects and spin-spin coupling, researchers can confidently interpret the ¹H NMR spectrum of this and related fluorinated piperidine derivatives, ensuring accurate structural elucidation in their drug discovery and development endeavors.
References
-
PubChem. Piperidine, hydrochloride (1:1). [Link]
- Brey, M. L., et al. "Nuclear Magnetic Resonance Fluorine-Fluorine Coupling Constants." The Journal of Chemical Physics 40.8 (1964): 2340-2349.
- Dalvit, C., et al. "CF2H, a Hydrogen Bond Donor.
-
Wikipedia. Piperidine. [Link]
- Eliel, E. L., et al. "Supplemental Data: Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86." Journal of the American Chemical Society 102.11 (1980): 3698-3707.
-
PubChem. 2-Methylpiperidine hydrochloride. [Link]
-
SpectraBase. Piperidine. [Link]
- Baldwin, J. E., and D. J. Fenoglio. "Nuclear Magnetic Resonance Spectra of Aryl Difluoromethyl Ethers." The Journal of Physical Chemistry 70.1 (1966): 227-231.
-
University of Regensburg. Coupling of Protons with Fluorine. [Link]
- K. Winde, et al. "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines." Molecules 27.19 (2022): 6529.
- The Royal Society of Chemistry.
-
PubChem. 2-Methylpiperidine. [Link]
-
University of Regensburg. Chemical shifts. [Link]
- Abraham, R. J., and M. Edgar. "Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules." Organic Magnetic Resonance 9.9 (1977): 523-527.
-
Iowa State University. NMR Coupling Constants. [Link]
- Emsley, J. W., L. Phillips, and V. Wray. "Fluorine Coupling Constants." Progress in Nuclear Magnetic Resonance Spectroscopy 10 (1976): 83-756.
-
PubChem. Piperidine. [Link]
-
ATB. Piperidine | C5H11N | MD Topology | NMR | X-Ray. [Link]
-
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
- Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development 20.3 (2016): 661-667.
-
NIST. 2-Methylpiperidine. [Link]
-
UCL Discovery. Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. [Link]
- Winde, K., et al. "Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling." Beilstein Journal of Organic Chemistry 12 (2016): 2536-2546.
- Dalla Pozza, M., et al. "List of the proton chemical shifts (ppm)
-
ResearchGate. 1 H NMR Spectra of Platinum(II) Complexes Containing Piperidine and Another Amine | Request PDF. [Link]
-
ResearchGate. ¹H‐NMR and NOE‐1D spectrum of substituted piperidine ring 14. [Link]
Sources
- 1. 2-Methylpiperidine hydrochloride | C6H14ClN | CID 12231239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperidine hydrochloride(6091-44-7) IR Spectrum [m.chemicalbook.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. Piperidine, hydrochloride (1:1) | C5H12ClN | CID 2723721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Methylpiperidine(109-05-7) 1H NMR [m.chemicalbook.com]
- 10. 2-Methylpiperidine | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-(fluoromethyl)piperidine hydrochloride(886216-73-5) 1H NMR [m.chemicalbook.com]
Navigating the Solid State: A Comparative Guide to the Crystallography of 2-(Difluoromethyl)piperidine Hydrochloride
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth analysis of the crystallographic expectations for 2-(Difluoromethyl)piperidine hydrochloride, a compound of interest in medicinal chemistry. In the absence of publicly available single-crystal X-ray diffraction data for this specific molecule, we present a detailed, field-proven protocol for its structural determination. Furthermore, we offer a comparative analysis with structurally related piperidinium salts to forecast its crystallographic parameters and highlight the impact of substitution on its solid-state architecture.
The Challenge: Unveiling the Crystal Structure
As of the latest literature and database reviews, the specific crystal structure of 2-(Difluoromethyl)piperidine hydrochloride has not been reported. This knowledge gap presents a challenge for understanding its solid-state properties, which are critical for formulation, stability, and bioavailability. This guide, therefore, serves a dual purpose: to provide a robust methodology for obtaining this crucial data and to create a predictive comparison based on known structures.
A Roadmap to Structure Determination: Experimental Workflow
The journey from a powdered sample to a refined crystal structure is a meticulous process. The following protocol outlines the critical steps, emphasizing the rationale behind each experimental choice.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Experimental Protocols
Part 1: Crystal Growth - The Foundation of Quality Data
The cornerstone of a successful X-ray crystallography experiment is the growth of high-quality single crystals. For a hydrochloride salt such as 2-(Difluoromethyl)piperidine hydrochloride, careful selection of solvents is crucial.
-
Purification: The starting material must be of high purity (>98%) to avoid the inclusion of impurities in the crystal lattice. Recrystallization of the bulk material may be necessary prior to single crystal growth attempts.
-
Solvent Selection: A systematic solvent screen should be performed. Ideal crystallization solvents or solvent systems are those in which the compound has moderate solubility. For hydrochloride salts, polar protic solvents like ethanol, methanol, or isopropanol, often in combination with a less polar co-solvent such as dichloromethane, ethyl acetate, or diethyl ether to induce supersaturation, are good starting points.
-
Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization. This is often the most successful method for obtaining high-quality crystals.
-
Part 2: Data Collection - Capturing the Diffraction Pattern
Once suitable crystals are obtained, they are subjected to X-ray diffraction to collect the data needed to determine the atomic arrangement.
-
Crystal Mounting: A single, well-formed crystal is carefully mounted on a goniometer head.
-
Diffractometer Setup: The crystal is placed in a modern single-crystal X-ray diffractometer, typically equipped with a molybdenum (Mo) or copper (Cu) X-ray source.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
-
Data Collection Strategy: A strategy is devised to collect a complete sphere of diffraction data, ensuring adequate redundancy and resolution. The crystal is rotated through a series of orientations while being irradiated with X-rays, and the diffraction pattern is recorded on a detector.
Part 3: Structure Solution and Refinement - From Data to 3D Model
The collected diffraction data is then processed to generate a three-dimensional model of the molecule.
-
Data Reduction: The raw diffraction images are integrated to determine the intensities of the individual reflections. These intensities are then corrected for various experimental factors.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts the atomic positions and displacement parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The final model is then reported in a standard format, the Crystallographic Information File (CIF).
A Comparative Analysis: Predicting the Structure of 2-(Difluoromethyl)piperidine Hydrochloride
To anticipate the crystallographic features of 2-(Difluoromethyl)piperidine hydrochloride, we can draw comparisons with its parent compound, piperidine hydrochloride, and other substituted analogues. The introduction of the difluoromethyl group at the 2-position is expected to have a significant impact on the crystal packing and intermolecular interactions.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Key Features & Interactions |
| 2-(Difluoromethyl)piperidine HCl (Predicted) | Monoclinic or Orthorhombic | P2₁/c or similar | - | - | - | - | The piperidinium ring is expected to adopt a chair conformation. The difluoromethyl group will likely influence the hydrogen bonding network through C-H···Cl and possibly C-H···F interactions. |
| 2-Ethylpiperidinium chloride | Orthorhombic | Pbcn | 24.205 | 9.759 | 7.276 | 90 | The piperidinium ring is in a chair conformation. The structure features N-H···Cl and C-H···Cl hydrogen bonds, forming a double-chain structure. |
| 4-Chloro-1-methylpiperidin-1-ium chloride | Orthorhombic | P2₁2₁2₁ | 6.009 | 10.118 | 14.353 | 90 | The piperidinium ring adopts a chair conformation with the chlorine atom in an axial position. The packing is influenced by C-H···Cl contacts.[1] |
Insights from Comparison:
The crystal structures of substituted piperidinium chlorides consistently show the piperidine ring in a stable chair conformation . We can confidently predict the same for 2-(Difluoromethyl)piperidine hydrochloride. The primary intermolecular interaction governing the crystal packing will be the strong N-H···Cl hydrogen bond between the protonated nitrogen of the piperidinium cation and the chloride anion.
The presence of the difluoromethyl group introduces the possibility of weaker, yet structurally significant, C-H···F and C-H···Cl interactions . These interactions, along with steric effects from the difluoromethyl group, will dictate the overall packing arrangement and are likely to result in a monoclinic or orthorhombic crystal system. The specific unit cell dimensions will be dependent on the precise nature of these intermolecular forces.
Conclusion
While the definitive crystal structure of 2-(Difluoromethyl)piperidine hydrochloride awaits experimental determination, this guide provides a comprehensive framework for its elucidation. By following the detailed experimental workflow, researchers can obtain high-quality crystallographic data. The comparative analysis with known piperidinium salts offers valuable predictive insights into its likely solid-state conformation and packing motifs. The structural information gleaned from such studies is indispensable for the rational design and development of new pharmaceutical agents.
References
- Muller, K., Hosten, E. C., & Betz, R. (2020). The crystal structure of 4-chloro-1-methylpiperidin-1-ium chloride, C6H13Cl2N. Zeitschrift für Kristallographie - New Crystal Structures, 236(2), 301–303.
- Döring, C., & Jones, P. G. (2023). Crystal structures of five halido gold complexes involving piperidine or pyrrolidine as ligands or (protonated) as cations.
- Arshad, S., et al. (2011). 2-Ethylpiperidinium chloride. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o646.
- Fronczek, F. R., & Gandour, R. D. (1977). 2-Methylpiperazinium tetrachlorocuprate(II). Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 33(2), 573-575.
- Jones, P. G., & Döring, C. (2025). Crystal structures of three 4-methylpiperidinium salts (one as three polymorphs) with tetrahalogenidoaurate(III), halide and (in one case) dichloroiodate(I) counter-anions.
- Zheng, G., Parkin, S., Dwoskin, L. P., & Crooks, P. A. (2010). (2S,6S)-1-Methyl-2,6-transdistyrylpiperidinium chloride. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o78.
Sources
A Researcher's Guide to the Spectroscopic Identification of the Difluoromethyl (CF2H) Group by Infrared Spectroscopy
Introduction: The Rising Prominence of the Difluoromethyl Group
In modern drug development and materials science, the strategic incorporation of fluorine atoms can profoundly alter a molecule's physicochemical properties.[1] Among the various fluorinated moieties, the difluoromethyl (CF2H) group has emerged as a fascinating and versatile functional group. It is often considered a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), and even amine (-NH) groups, primarily due to its unique capacity to act as a hydrogen bond donor.[1][2][3] This ability, coupled with its distinct electronic and lipophilic profile, makes the CF2H group a powerful tool for medicinal chemists seeking to optimize lead compounds for enhanced binding affinity, metabolic stability, and bioavailability.[1]
Given its increasing application, the unambiguous identification of the CF2H group is critical. Infrared (IR) spectroscopy, a technique that probes the vibrational modes of molecules, offers a rapid, non-destructive, and highly informative method for this purpose.[4] This guide provides an in-depth comparison of the IR spectroscopic signatures of the CF2H group against common structural alternatives, supported by experimental data and a validated analytical protocol.
Theoretical Basis: The Vibrational Fingerprint of the CF2H Group
To confidently identify the difluoromethyl group, one must first understand its fundamental vibrational modes. A molecule absorbs infrared radiation when the energy of the incoming light matches the energy of a specific molecular vibration, provided that this vibration causes a change in the molecule's dipole moment.[4][5] For the CF2H group, the key diagnostic vibrations involve the stretching and bending of its C-H and C-F bonds.
-
C-H Stretching (ν_CH): The stretching of the carbon-hydrogen bond in the CF2H group is a crucial diagnostic peak. Unlike the C-H stretches in alkyl groups (typically <3000 cm⁻¹), the strong electron-withdrawing effect of the two adjacent fluorine atoms stiffens and shortens the C-H bond, shifting its stretching frequency to a higher wavenumber.[6][7]
-
C-F Stretching (ν_CF): The CF2H group contains two C-F bonds. As with other groups containing two identical atoms bonded to a central atom (like -CH2- or -NO2-), these bonds vibrate in two distinct modes: a symmetric stretch (where both bonds lengthen and contract in phase) and an asymmetric stretch (where one bond lengthens while the other contracts).[8] These vibrations typically result in very strong absorption bands due to the high polarity of the C-F bond.
-
Bending/Deformation Modes (δ): The CF2H group also exhibits various bending (scissoring, rocking, wagging, twisting) vibrations. While these occur in the more complex "fingerprint region" (below 1500 cm⁻¹), they contribute to the unique overall pattern that confirms the group's presence.[5]
Comparative Analysis: Distinguishing CF2H from Structural Analogs
The true power of IR spectroscopy lies in its ability to differentiate between structurally similar functional groups. The CF2H group can be reliably distinguished from its common hydrocarbon and fluorinated counterparts—methyl (CH3), monofluoromethyl (CH2F), and trifluoromethyl (CF3)—by carefully examining key regions of the spectrum.
The table below summarizes the key distinguishing IR absorption bands based on experimental and computational data.
| Vibrational Mode | Difluoromethyl (-CF2H) | Methyl (-CH3) | Trifluoromethyl (-CF3) | Key Differentiators & Comments |
| C-H Stretch (ν_CH) | ~2970 - 3010 cm⁻¹ (Medium)[2] | ~2870 & 2960 cm⁻¹ (Strong)[9][10] | N/A | Primary diagnostic region. The CF2H stretch appears just above the 3000 cm⁻¹ threshold for aromatic/alkenic C-H, and significantly higher than alkane C-H stretches. The absence of a peak here rules out CF3. |
| C-F Asymmetric Stretch (ν_as_CF) | ~1350 - 1100 cm⁻¹ (Very Strong)[11] | N/A | ~1200 - 1300 cm⁻¹ (Very Strong)[12] | Both CF2H and CF3 show intense absorptions in this region. However, the CF2H group often presents multiple strong bands due to symmetric/asymmetric modes and coupling. |
| C-F Symmetric Stretch (ν_s_CF) | ~1150 - 1050 cm⁻¹ (Very Strong)[11] | N/A | ~1150 cm⁻¹ (Very Strong)[12] | The presence of two distinct, very strong C-F stretching bands is a strong indicator of a CF2 group. |
| CH Bending (δ_CH) | ~1430 - 1300 cm⁻¹ (Medium) | ~1450 & 1375 cm⁻¹ (Medium)[10][13] | N/A | These bands are less diagnostic and fall within the crowded fingerprint region but contribute to the overall spectral pattern. |
Case Study: The Influence of Hydrogen Bonding on the CF2H Signature
A noteworthy characteristic of the CF2H group is its ability to act as a hydrogen bond donor, a phenomenon that can be directly observed in the IR spectrum.[2] In a non-H-bonding environment, the CF2–H stretching frequency is consistently found around 2971-2972 cm⁻¹.[2] However, when an intramolecular or intermolecular hydrogen bond is formed (e.g., CF2–H···O=N), a fascinating "blue shift" occurs.
Experimental data shows this C-H stretching peak shifts to a higher frequency, around 3008 cm⁻¹, a change of +36 cm⁻¹.[2] This blue shift is accompanied by a characteristic decrease in the peak's intensity.[2] This is in stark contrast to traditional O-H hydrogen bonds, which exhibit a pronounced "red shift" (a shift to lower frequency) and significant peak broadening upon H-bond formation.[2] Observing this context-dependent blue shift provides powerful, confirmatory evidence for the presence of a CF2H group engaged in a hydrogen bonding interaction.
Validated Protocol for High-Quality IR Spectrum Acquisition
Acquiring a clean, interpretable IR spectrum of a difluoromethyl-containing compound requires careful sample preparation and instrument handling. Due to the high absorptivity of fluorinated molecules, Attenuated Total Reflectance (ATR) FTIR is often the most practical and reliable method.[12]
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., Diamond or ZnSe crystal).[14]
Materials:
-
Sample (solid or liquid)
-
Spatula
-
Pasteur pipette (for liquids)
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the spectrometer is powered on and has had sufficient time to stabilize as per the manufacturer's recommendations.[15]
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal. Apply a small amount of a suitable solvent (like isopropanol) to a lint-free wipe and clean the crystal surface. Allow the solvent to fully evaporate.
-
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum.[15] This is a critical step that measures the ambient atmosphere (H2O, CO2) and the instrument's optical bench, allowing it to be digitally subtracted from the sample spectrum.
-
Sample Application:
-
Apply Pressure: Use the instrument's pressure anvil to press the sample firmly and evenly against the crystal.[14] Good contact is essential for a high-quality spectrum. Apply pressure until the instrument's software indicates an adequate level has been reached.
-
Sample Spectrum Acquisition: Collect the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.
-
Cleaning and Post-Analysis: After the measurement is complete, release the pressure, remove the sample, and clean the ATR crystal meticulously as described in Step 2. This prevents cross-contamination between samples.[16]
A Logic-Based Workflow for Spectral Interpretation
The following workflow, presented as a flowchart, provides a systematic approach to identifying the CF2H group from an unknown IR spectrum.
Caption: A decision workflow for identifying the CF2H group from an IR spectrum.
Conclusion
The difluoromethyl group presents a unique and identifiable signature in the infrared spectrum. The key to its unambiguous identification is a multi-region approach. The primary diagnostic is the C-H stretching vibration, which appears at a characteristically high wavenumber (2970-3010 cm⁻¹) compared to its alkane counterparts. This initial evidence must be corroborated by the presence of multiple, very intense C-F stretching bands in the 1100-1350 cm⁻¹ region. By following the comparative data and the systematic workflow presented in this guide, researchers, scientists, and drug development professionals can confidently leverage IR spectroscopy to characterize molecules containing this increasingly important functional group.
References
-
Dalvit, C., et al. (2020). CF2H, a Hydrogen Bond Donor. PMC, NIH. Available at: [Link]
-
Midac Corporation. (1996). PROTOCOL FOR FTIR MEASUREMENTS OF FLUORINATED COMPOUNDS IN SEMICONDUCTOR PROCESS TOOL EXHAUST. Available at: [Link]
-
Strazdaite, S., et al. (2014). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. PMC, NIH. Available at: [Link]
-
Jia, Z., et al. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes. The Open Physical Chemistry Journal. Available at: [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. Department of Chemistry. Available at: [Link]
-
ResearchGate. (2020). Comparison of OH, CF2H, and CH3 Group Properties. Available at: [Link]
- Kitazume, T., & Yamazaki, T. (1997). Experimental Methods in Organic Fluorine Chemistry. Gordon and Breach Science Publishers.
-
Lin, S. (2007). Ir Spectra Functional Groups. Available at: [Link]
- University of Massachusetts. (2010). Experiment 11 — Infrared Spectroscopy. Department of Chemistry.
-
Sode, O., et al. (2024). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. ResearchGate. Available at: [Link]
-
Hagooly, A. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC, NIH. Available at: [Link]
-
Parekh, A., Huynh, C., & Centeno, J. (2018). IR Spectroscopy - Organic Chemistry Lab [Final]. YouTube. Available at: [Link]
-
Mansour, F. The features of IR spectrum. Available at: [Link]
- WikiEducator.
-
Mansour, F. Vibrational Spectroscopy (Infrared, IR-Spect.). Available at: [Link]
- Polymer Science Learning Center.
- Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry.
-
Nabi, S. N., & Sheppard, N. (1959). The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Journal of the Chemical Society (Resumed). Available at: [Link]
-
Liu, B., et al. (2024). Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. PMC, NIH. Available at: [Link]
- Spectroscopy Online. (2025). Vibrational Spectroscopic Analysis of Six New Hexafluorosilicate Salts Containing Different Amino Acids.
- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
- Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups.
-
Michigan State University. Infrared Spectroscopy. Department of Chemistry. Available at: [Link]
Sources
- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. wikieducator.org [wikieducator.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benthamopen.com [benthamopen.com]
- 12. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eng.uc.edu [eng.uc.edu]
- 14. amherst.edu [amherst.edu]
- 15. midac.com [midac.com]
- 16. youtube.com [youtube.com]
comparative basicity of 2-(Difluoromethyl)piperidine and 2-trifluoromethylpiperidine
Part 1: Executive Summary
In the optimization of piperidine-based pharmacophores, the choice between a 2-(difluoromethyl) (
-
2-(Trifluoromethyl)piperidine acts as a strong basicity dampener , typically lowering the pKa to the 6.0–7.0 range. This is the preferred motif for mitigating hERG channel toxicity and improving membrane permeability of highly basic leads.
-
2-(Difluoromethyl)piperidine offers a moderate basicity reduction , typically resulting in a pKa of 8.0–9.0 .[1] It serves as a "middle-ground" option when the extreme electron-withdrawal of the
group compromises target binding affinity or solubility.[1]
Part 2: Physicochemical Profile & Comparative Data[2][3][4]
The following data summarizes the structural and electronic differences. Note that while specific pKa values can vary based on distal substitution, the relative difference (
Table 1: Head-to-Head Comparison
| Feature | 2-(Difluoromethyl)piperidine | 2-(Trifluoromethyl)piperidine | Scientific Rationale |
| Structure | Number of fluorine atoms determines electron withdrawal.[1] | ||
| Approximate pKa | 8.0 – 9.0 | 6.0 – 7.0 | Stronger |
| Basicity vs. Parent | Relative to unsubstituted piperidine (pKa | ||
| Lipophilicity (LogP) | Moderate Increase | Significant Increase | |
| H-Bonding | H-bond Donor (weak) | H-bond Acceptor (weak) | The C-H in |
| Metabolic Stability | High (blocks | Very High (chemically inert) |
Part 3: Mechanistic Deep Dive[3]
To understand the causality behind these values, we must look at the Inductive Effect (
The Inductive Withdrawal
The basicity of the piperidine nitrogen depends on the availability of its lone pair to accept a proton.
-
Effect: The trifluoromethyl group contains three highly electronegative fluorine atoms. Located at the
-position, it exerts a massive inductive pull ( ) on the -bond framework.[1] This pulls electron density away from the nitrogen atom, making the lone pair significantly less nucleophilic (lower basicity).[2] -
Effect: The difluoromethyl group replaces one fluorine with a hydrogen. Hydrogen is electropositive relative to carbon.[1] This substitution dilutes the electron-withdrawing power, leaving the nitrogen lone pair more available than in the
analog, though still reduced compared to a methyl group.
The "Lipophilic Hydrogen Bond"
A unique feature of the
Pathway Visualization: Electronic Effects on Protonation[3]
Figure 1: The progression of inductive destabilization. As fluorine count increases, the stability of the protonated conjugate acid decreases, leading to a lower pKa.[3]
Part 4: Experimental Protocols
As a scientist, you must validate these values in your specific solvent system.[3] Standard potentiometric titration is often unsuitable for these compounds due to low aqueous solubility or pKa values dropping below the reliable range of water. We recommend NMR-controlled pH Titration .[1]
Protocol: -NMR pH Titration
This method is self-validating because the chemical shift of the fluorine signal (
Materials:
-
Compound (~5 mg)[1]
-
Buffer series (pH 2.0 to 12.[1]0) or mixed solvent system (
or )[1] -
Internal Standard: Trifluoroacetic acid (external capillary) or similar.[1]
Step-by-Step Workflow:
-
Preparation: Dissolve the fluorinated piperidine in a mixed solvent (e.g., 90%
/ 10% ) to ensure solubility. -
Titration: Adjust the pH of the solution using dilute
or . Measure the pH using a calibrated glass electrode. -
Acquisition: At each pH point (aim for 0.5 unit intervals), acquire a
-NMR spectrum. -
Data Analysis: Plot the change in chemical shift (
) vs. pH. -
Calculation: Fit the data to the Henderson-Hasselbalch equation (sigmoidal curve).[1] The inflection point is the pKa.
Why this works: The protonation of the nitrogen changes the electronic environment of the
Part 5: Strategic Application in Drug Design
When should you choose one over the other? Use this decision matrix.
Scenario A: The "hERG Blocker" Problem
Situation: Your lead molecule has a basic amine (pKa > 9) and shows hERG channel inhibition (cardiotoxicity risk).
Solution: Switch to 2-(Trifluoromethyl)piperidine.
Reasoning: Reducing the pKa to < 7.0 ensures the amine is largely neutral at physiological pH (7.4) or inside the ion channel, drastically reducing the cation-
Scenario B: The "Potency Cliff"
Situation: You introduced a
Decision Tree Diagram
Figure 2: Strategic decision matrix for selecting the optimal fluoroalkyl substituent.[1]
References
-
Morgenthaler, M., et al. (2007).[3][4][5] "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem, 2(8), 1100–1115.[3] Link[1][4]
- Seminal work establishing the quantitative effect of fluorine substitution on amine pKa.
-
Purser, S., et al. (2008).[3] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.[3] Link
- Comprehensive review of fluorine's role in bioisosterism and metabolic stability.
-
Gillis, E. P., et al. (2015).[3] "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315–8359.[3] Link[1]
- Detailed analysis of the "fluorine effect" on pKa, LogP, and binding affinity.
-
Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[3] Link[1]
- Discusses the specific utility of CHF2 vs CF3 as bioisosteres.
Sources
- 1. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
